

# spectroscopic comparison of 5-tert-Butyl-2-hydroxybenzoic acid and its methyl ester

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## Compound of Interest

Compound Name: 5-tert-Butyl-2-hydroxybenzoic acid

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## A Spectroscopic Showdown: 5-tert-Butyl-2-hydroxybenzoic Acid vs. Its Methyl Ester

In the realm of pharmaceutical research and synthetic chemistry, a nuanced understanding of a molecule's structure and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of **5-tert-Butyl-2-hydroxybenzoic acid** and its derivative, methyl 5-tert-butyl-2-hydroxybenzoate. By examining their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we can elucidate the subtle yet significant structural distinctions arising from the esterification of the carboxylic acid functionality.

### At a Glance: Key Spectroscopic Differences

The primary structural difference between **5-tert-Butyl-2-hydroxybenzoic acid** and its methyl ester is the conversion of the carboxylic acid group (-COOH) to a methyl ester group (-COOCH<sub>3</sub>). This modification significantly alters the spectroscopic fingerprints of the molecule, as summarized below.

Spectroscopic Technique	5-tert-Butyl-2-hydroxybenzoic Acid	Methyl 5-tert-butyl-2-hydroxybenzoate	Key Differences
IR Spectroscopy	Broad O-H stretch (acid), C=O stretch (acid)	O-H stretch (phenol), C=O stretch (ester), C-O stretch (ester)	Disappearance of the broad carboxylic acid O-H band and a shift in the carbonyl (C=O) stretching frequency. Appearance of characteristic ester C-O stretches.
<sup>1</sup> H NMR Spectroscopy	Acidic proton signal (highly deshielded)	Methyl singlet signal	Absence of the carboxylic acid proton signal and the appearance of a new singlet corresponding to the methyl ester protons.
<sup>13</sup> C NMR Spectroscopy	Carboxylic acid carbon signal	Ester carbonyl and methoxy carbon signals	Shift in the carbonyl carbon resonance and the appearance of a new signal for the methoxy carbon.
Mass Spectrometry	Molecular ion peak and characteristic fragmentation	Molecular ion peak shifted by +14 Da, distinct fragmentation	The molecular ion peak of the ester is 14 atomic mass units higher than the acid. Fragmentation patterns differ due to the presence of the ester group.

## In-Depth Spectroscopic Analysis

## Infrared (IR) Spectroscopy

The most dramatic difference observed in the IR spectra is the modification of the hydroxyl and carbonyl stretching vibrations.

**5-tert-Butyl-2-hydroxybenzoic Acid:** The spectrum is characterized by a very broad O-H stretching band from approximately 2500 to 3300  $\text{cm}^{-1}$ , which is typical for the hydrogen-bonded carboxylic acid dimer.<sup>[1]</sup> The carbonyl (C=O) stretch of the carboxylic acid is typically observed around 1680-1700  $\text{cm}^{-1}$ .<sup>[1]</sup>

**Methyl 5-tert-butyl-2-hydroxybenzoate:** The broad carboxylic acid O-H band is absent. Instead, a sharper O-H stretch for the phenolic hydroxyl group is expected around 3200-3600  $\text{cm}^{-1}$ . The carbonyl (C=O) stretching vibration of the ester appears at a higher frequency, typically in the range of 1700-1730  $\text{cm}^{-1}$ .<sup>[2]</sup> Additionally, characteristic C-O stretching bands for the ester group appear around 1100-1300  $\text{cm}^{-1}$ .<sup>[2]</sup>

Table 1: Comparative IR Data

Functional Group	5-tert-Butyl-2-hydroxybenzoic Acid ( $\text{cm}^{-1}$ )	Methyl 5-tert-butyl-2-hydroxybenzoate ( $\text{cm}^{-1}$ )
O-H Stretch (Phenolic)	~3200-3600	~3200-3600
O-H Stretch (Carboxylic Acid)	~2500-3300 (very broad)	N/A
C-H Stretch (Aromatic & Aliphatic)	~2850-3100	~2850-3100
C=O Stretch	~1680-1700 (Carboxylic Acid)	~1700-1730 (Ester)
C-O Stretch	~1210-1320 (Carboxylic Acid)	~1100-1300 (Ester)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectra clearly distinguish the two compounds. The most notable difference is the disappearance of the acidic proton of the carboxylic acid and the appearance of a new signal

for the methyl group of the ester.

#### 5-tert-Butyl-2-hydroxybenzoic Acid:

- A highly deshielded singlet for the carboxylic acid proton, typically appearing above 10 ppm.
- A singlet for the nine equivalent protons of the tert-butyl group.
- Signals for the aromatic protons, with splitting patterns dependent on their substitution.

Methyl 5-tert-butyl-2-hydroxybenzoate:

- The carboxylic acid proton signal is absent.
- A new singlet appears around 3.9 ppm, corresponding to the three protons of the methyl ester group.<sup>[3]</sup>
- The signals for the tert-butyl and aromatic protons remain, with slight shifts in their chemical environment due to the electronic effect of the ester group.

Table 2: Comparative <sup>1</sup>H NMR Data (Approximate Chemical Shifts, δ ppm)

Proton Assignment	5-tert-Butyl-2-hydroxybenzoic Acid	Methyl 5-tert-butyl-2-hydroxybenzoate
-C(CH <sub>3</sub> ) <sub>3</sub>	~1.3	~1.30
-OCH <sub>3</sub>	N/A	~3.90
Aromatic-H	~6.8 - 7.8	~6.90, ~7.30, ~7.70
-OH (Phenolic)	Variable	~10.8
-COOH	>10	N/A

#### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectra provide further confirmation of the structural change.

#### 5-tert-Butyl-2-hydroxybenzoic Acid:

- A signal for the carboxylic acid carbonyl carbon, typically in the range of 170-185 ppm.
- Signals for the aromatic carbons and the carbons of the tert-butyl group.

Methyl 5-tert-butyl-2-hydroxybenzoate:

- The ester carbonyl carbon signal appears in a similar region to the carboxylic acid, around 170 ppm.[3]
- A new signal for the methoxy (-OCH<sub>3</sub>) carbon appears around 52 ppm.[3]
- The chemical shifts of the aromatic and tert-butyl carbons are slightly altered.

Table 3: Comparative <sup>13</sup>C NMR Data (Approximate Chemical Shifts, δ ppm)

Carbon Assignment	5-tert-Butyl-2-hydroxybenzoic Acid	Methyl 5-tert-butyl-2-hydroxybenzoate
-C(CH <sub>3</sub> ) <sub>3</sub>	~34	~34.5
-C(CH <sub>3</sub> ) <sub>3</sub>	~31	~31.5
-OCH <sub>3</sub>	N/A	~52.0
Aromatic Carbons	~110 - 160	~112.0 - 160.0
C=O	~170-185 (Acid)	~170.0 (Ester)

## Mass Spectrometry (MS)

Mass spectrometry reveals a clear difference in the molecular weight and fragmentation patterns of the two compounds.

### 5-tert-Butyl-2-hydroxybenzoic Acid:

- The molecular ion peak [M]<sup>+</sup> will correspond to its molecular weight.
- Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[4]

Methyl 5-tert-butyl-2-hydroxybenzoate:

- The molecular ion peak  $[M]^+$  will be 14 units higher than that of the acid due to the addition of a  $\text{CH}_2$  group.
- Characteristic fragmentation of the ester includes the loss of the methoxy group ( $-\text{OCH}_3$ ,  $M-31$ ) and the loss of the entire ester group.

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion	5-tert-Butyl-2-hydroxybenzoic Acid	Methyl 5-tert-butyl-2-hydroxybenzoate
$[M]^+$	194	208
$[M-15]^+$	179 (loss of $-\text{CH}_3$ )	193 (loss of $-\text{CH}_3$ from t-butyl)
$[M-17]^+$	177 (loss of $-\text{OH}$ )	N/A
$[M-31]^+$	N/A	177 (loss of $-\text{OCH}_3$ )
$[M-45]^+$	149 (loss of $-\text{COOH}$ )	N/A

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO}-d_6$ ) in a clean, dry NMR tube.<sup>[5]</sup> Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.<sup>[5]</sup>
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.<sup>[5]</sup>
- **Data Acquisition:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse sequences. For  $^1\text{H}$  NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

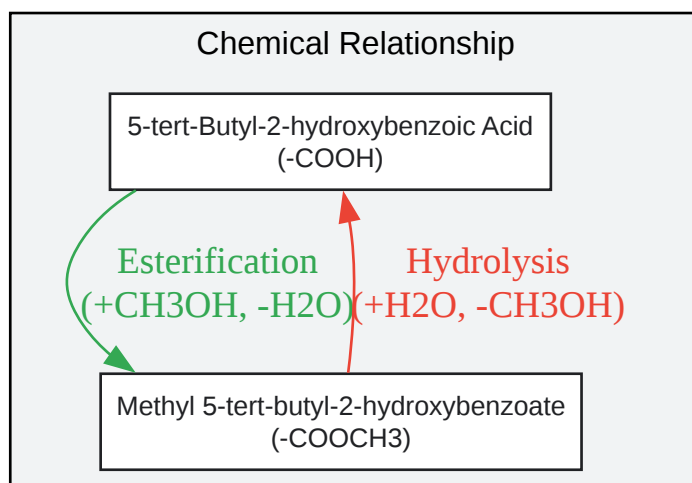
## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.<sup>[6]</sup>
- **Pellet Formation:** Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.<sup>[6]</sup>
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

## Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.<sup>[7][8][9]</sup>
- **Mass Analysis and Detection:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

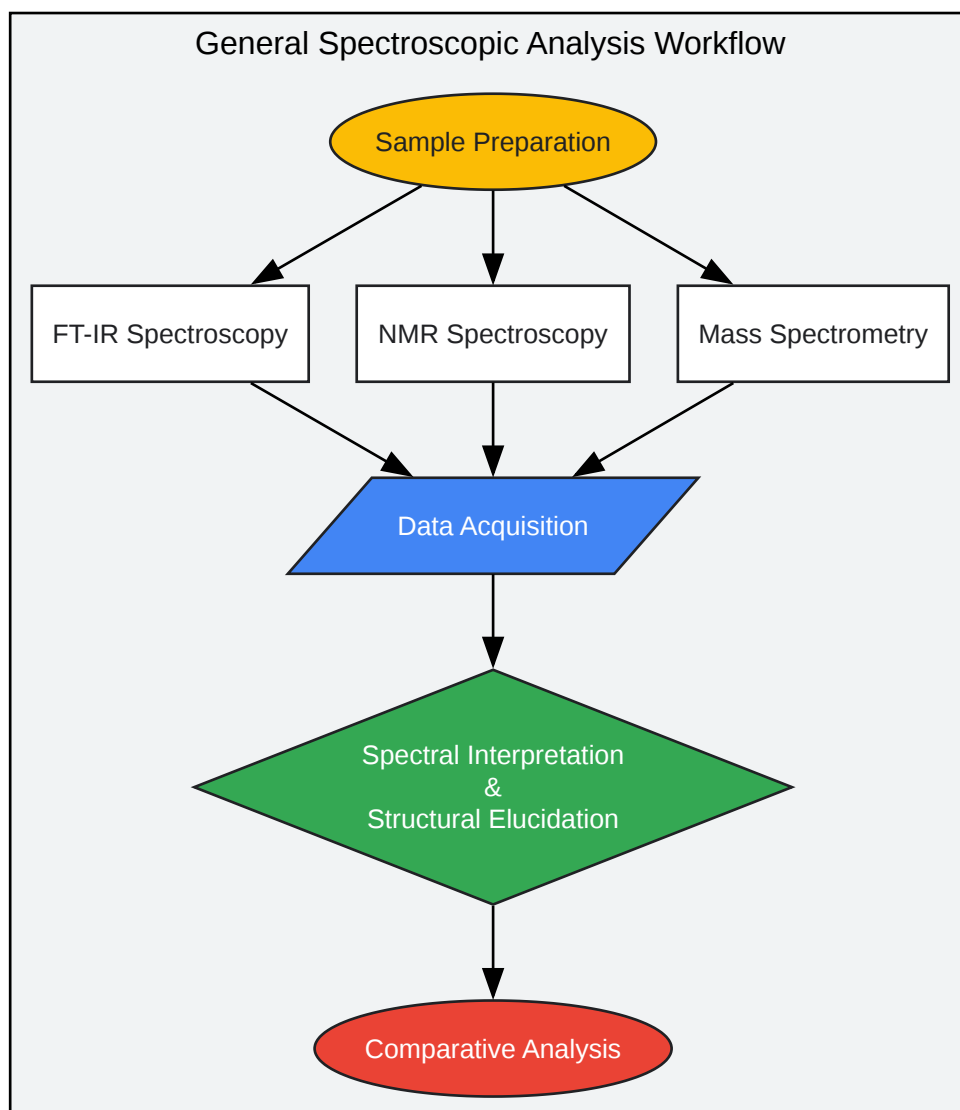
## Visualizing the Molecular Relationship and Experimental Workflow



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Caption: Chemical transformation between the acid and its methyl ester.





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Caption: A generalized workflow for comparative spectroscopic analysis.

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